Molecular weight and formula of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline
Molecular weight and formula of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline
An In-depth Technical Guide to 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline: Physicochemical Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of the chemical entity 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline, a heterocyclic compound of interest to researchers and professionals in drug development. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities.[1][2] This document details the core physicochemical properties of the title compound, a proposed, robust synthetic pathway with detailed experimental protocols, and standard characterization methodologies. The synthesis is designed as a self-validating system, with explanations for key experimental choices to ensure reproducibility and high purity of the final product.
Physicochemical Properties
The fundamental properties of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline have been determined based on its chemical structure. The molecule incorporates three key functional moieties: an aniline ring, a 1H-1,2,4-triazole core, and a methoxymethyl substituent. These features contribute to its potential as a versatile building block in medicinal chemistry.
A summary of its core quantitative data is presented below.
| Property | Value | Method |
| IUPAC Name | 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline | Nomenclature |
| Molecular Formula | C₁₀H₁₂N₄O | Calculation |
| Molecular Weight | 204.23 g/mol | Calculation |
| Canonical SMILES | COCC1=NN=C(N1)C2=CC=CC(=C2)N | - |
Proposed Synthetic Pathway
The synthesis of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline can be efficiently achieved through a multi-step process. The proposed workflow is logical and relies on well-established, high-yielding chemical transformations. The overall strategy involves the construction of the substituted nitrophenyl-triazole intermediate, followed by the reduction of the nitro group to the target aniline.
The pathway begins with commercially available 3-nitrobenzonitrile and methoxyacetylhydrazide. The key transformation is the formation of the 1,2,4-triazole ring, a common and robust reaction in heterocyclic chemistry.[3]
Synthetic Workflow Diagram
The following diagram illustrates the proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following protocols are detailed to be self-validating, with explanations provided for the choice of reagents and conditions to ensure both safety and success.
Step 1: Synthesis of 5-(3-nitrophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole
This step involves the cyclocondensation reaction between an amidine derivative (formed in situ from the nitrile) and a hydrazide to form the core 1,2,4-triazole ring.
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Materials and Reagents:
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3-Nitrobenzonitrile
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Methoxyacetylhydrazide
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Sodium methoxide (NaOMe)
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Anhydrous Methanol (MeOH)
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Anhydrous 1,4-Dioxane
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Protocol:
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Amidrazone Formation (Precursor): In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous methanol. Add sodium methoxide (1.1 eq) and stir for 20 minutes at room temperature. To this mixture, add methoxyacetylhydrazide (1.0 eq).
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Rationale: The nitrile is converted to an intermediate N-acylamidrazone, which is the direct precursor for the triazole ring. Sodium methoxide acts as a catalyst for the initial addition of the hydrazide to the nitrile.
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Cyclization: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Rationale: Thermal conditions promote the intramolecular cyclization of the N-acylamidrazone intermediate, with the elimination of water, to form the stable 1,2,4-triazole ring.
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Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 7. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash it sequentially with water and brine, then dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude 5-(3-nitrophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Step 2: Synthesis of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline
This final step involves the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Materials and Reagents:
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5-(3-nitrophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole (from Step 1)
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Palladium on carbon (10% Pd/C), 50% wet
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Methanol or Ethanol
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Hydrogen gas (H₂) balloon or hydrogenation apparatus
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-
Protocol:
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Reaction Setup: Dissolve the nitro-triazole intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation. Carefully add the 10% Pd/C catalyst (typically 5-10 mol %).
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Rationale: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups to anilines. The reaction is generally clean, with high yields and minimal side products.[4]
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Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating and refilling with hydrogen three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
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Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
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Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Caution: The Pd/C catalyst can be pyrophoric upon drying. Ensure it remains wet during and after filtration.
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Wash the filter cake with additional methanol.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline.
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Purification: If necessary, the final product can be purified by column chromatography on silica gel to afford the aniline as a pure solid.
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Structure Verification
To confirm the identity and purity of the synthesized 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline, a standard battery of analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will confirm the presence and connectivity of all protons, showing characteristic signals for the aniline NH₂, the aromatic protons on the phenyl ring, the methylene bridge (-CH₂-), and the methoxy group (-OCH₃).
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¹³C NMR will show the expected number of carbon signals corresponding to the molecular structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching the calculated value for C₁₀H₁₂N₄O.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the aniline, C-H bonds, C=N and C=C bonds of the aromatic and triazole rings, and the C-O stretch of the ether.
Conclusion
This guide outlines the essential chemical information for 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline. The provided physicochemical data establishes its molecular identity. Furthermore, the detailed, step-by-step synthetic protocol offers a reliable and scientifically-grounded method for its preparation. This compound represents a valuable building block for further derivatization and exploration in the field of medicinal chemistry, leveraging the proven pharmacological importance of the 1,2,4-triazole scaffold.
References
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PubChem. 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline. Available from: [Link]
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PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available from: [Link]
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PubChem. 3-methoxy-5-(1H-tetrazol-1-yl)aniline. Available from: [Link]
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ChemSynthesis. 3-methoxy-1-methyl-1H-1,2,4-triazol-5-ylamine. Available from: [Link]
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Beilstein Journals. Supporting Information Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from: [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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Pharmaffiliates. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available from: [Link]
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Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Available from: [Link]
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Semantic Scholar. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Available from: [Link]
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